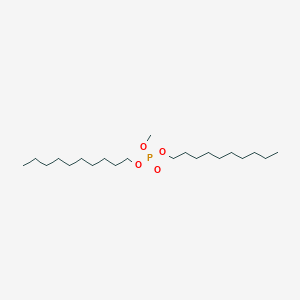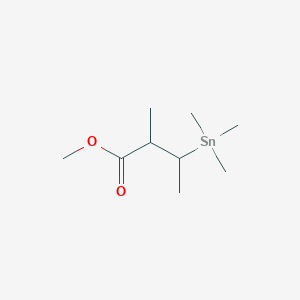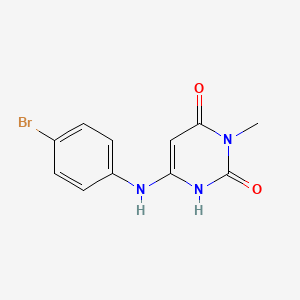
Didecyl methyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didecyl methyl phosphate is an organophosphorus compound with the molecular formula C21H45O4P. It is also known as phosphoric acid, didecyl methyl ester. This compound is characterized by its long alkyl chains and a phosphate group, making it a versatile chemical with various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Didecyl methyl phosphate can be synthesized through the esterification of phosphoric acid with didecyl alcohol and methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, didecyl alcohol, and methanol, are mixed with phosphoric acid in a reactor. The mixture is heated and stirred continuously, with sulfuric acid added as a catalyst. The reaction is monitored until the desired conversion is achieved, and the product is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Didecyl methyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and the corresponding alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or other oxidized products.
Substitution: The phosphate group can participate in substitution reactions, where other nucleophiles replace the alkyl groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Phosphoric acid and didecyl alcohol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Didecyl methyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of membrane biology due to its amphiphilic nature, which allows it to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for its ability to form stable complexes with certain drugs.
Industry: Utilized as an additive in lubricants, plasticizers, and flame retardants due to its chemical stability and functional properties.
Wirkmechanismus
The mechanism of action of didecyl methyl phosphate is largely dependent on its chemical structure. The phosphate group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions. The long alkyl chains allow the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions can modulate biological processes and pathways, making this compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Didecyl dimethyl ammonium chloride: A quaternary ammonium compound used as a disinfectant and antiseptic.
Diethyl methyl phosphate: Another organophosphorus compound with shorter alkyl chains.
Comparison: Didecyl methyl phosphate is unique due to its long alkyl chains, which confer distinct amphiphilic properties. This makes it more effective in applications requiring interaction with lipid membranes compared to compounds with shorter alkyl chains. Additionally, its phosphate group provides versatility in chemical reactions, making it a valuable reagent in various synthetic processes.
Eigenschaften
CAS-Nummer |
112525-95-8 |
|---|---|
Molekularformel |
C21H45O4P |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
didecyl methyl phosphate |
InChI |
InChI=1S/C21H45O4P/c1-4-6-8-10-12-14-16-18-20-24-26(22,23-3)25-21-19-17-15-13-11-9-7-5-2/h4-21H2,1-3H3 |
InChI-Schlüssel |
BJRSDHFVSGBUDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOP(=O)(OC)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)


![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)


![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)



![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)

![1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)
